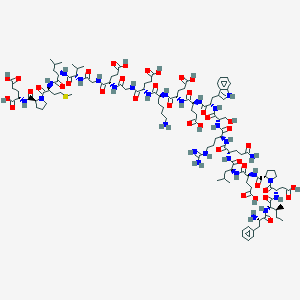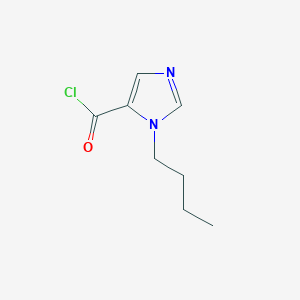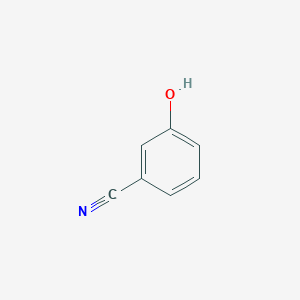
3-Cyanophenol
Übersicht
Beschreibung
3-Cyanophenol, also known as 3-Hydroxybenzonitrile, is a chemical compound with the molecular formula C7H5NO . It has an average mass of 119.121 Da and a monoisotopic mass of 119.037117 Da .
Synthesis Analysis
3-Cyanophenol can be synthesized from aryl methyl ether. The reaction involves the use of 47% aqueous HBr and Aliquat-336, heated at 105±5 °C . The progress of the reaction is monitored by TLC .Molecular Structure Analysis
The molecular structure of 3-Cyanophenol consists of 7 carbon atoms, 5 hydrogen atoms, and 1 nitrogen atom . It has a molar refractivity of 32.8±0.4 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving 3-Cyanophenol are not detailed in the search results, it’s worth noting that it can be used as an intermediate for the synthesis of new Serotonin 5-HT1A receptor agonists having antinociceptive activity in vivo .Physical And Chemical Properties Analysis
3-Cyanophenol appears as an almost white to light brown crystalline powder . It has a density of 1.2±0.1 g/cm³, a boiling point of 254.3±23.0 °C at 760 mmHg, and a flash point of 107.6±22.6 °C . It also has a polar surface area of 44 Ų and a molar volume of 97.3±5.0 cm³ .Wissenschaftliche Forschungsanwendungen
- Solid-Phase Extraction (SPE) and Capillary Electrophoresis (CE) : Researchers have employed multi-walled carbon nanotubes (MWCNTs)-based SPE and CE methods to analyze 4-cyanophenol and 3-nitrophenol in water . These techniques allow efficient extraction and estimation of these phenols in municipal wastewater.
Analytical Chemistry and Environmental Monitoring
Safety And Hazards
3-Cyanophenol may cause skin, eye, and respiratory tract irritation . It is harmful if swallowed and may cause central nervous system depression and cardiac disturbances . It is metabolized to cyanide in the body, which may cause headache, dizziness, weakness, unconsciousness, convulsions, coma, and possible death .
Eigenschaften
IUPAC Name |
3-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHBRHKBCLLVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236272 | |
| Record name | m-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenol | |
CAS RN |
873-62-1 | |
| Record name | 3-Cyanophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Hydroxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyanophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 3-Cyanophenol?
A1: 3-Cyanophenol (also known as m-cyanophenol) has the molecular formula C₇H₅NO and a molecular weight of 119.12 g/mol. While the provided abstracts don't contain specific spectroscopic data, researchers often characterize this compound using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy [, ].
Q2: How does the position of the cyano group on the phenol ring affect the adsorption of 3-Cyanophenol onto modified montmorillonite compared to its isomers?
A2: Research indicates that 3-Cyanophenol exhibits a lower adsorption affinity for hexadecyltrimethylammonium (HDTMA)-modified montmorillonite compared to 2-chlorophenol and 4-nitrophenol [, ]. This difference in adsorption behavior is likely due to variations in the molecule's polarity and steric hindrance caused by the position of the cyano group.
Q3: Can you elaborate on the use of theoretical models to understand the sorption behavior of 3-Cyanophenol onto organoclays?
A3: Researchers employ models like the Langmuir, Redlich-Peterson, Ideal Adsorbed Solution Theory (IAST), and dual-mode sorption model (DSM) to analyze single and multicomponent sorption of 3-Cyanophenol onto organoclays [, , ]. These models help in understanding and predicting the sorption capacity and competitive interactions between different phenolic compounds in aqueous solutions.
Q4: Is there evidence of 3-Cyanophenol forming hydrogen-bonded complexes?
A5: Yes, research has shown that 3-Cyanophenol can form hydrogen-bonded complexes with 4-alkoxystilbazoles, resulting in the formation of liquid crystal mesophases []. This complexation alters the physical properties and self-assembly behavior of the individual components.
Q5: Has 3-Cyanophenol been investigated for its potential to stimulate biological processes?
A6: Interestingly, 3-Cyanophenol has been identified as one of the compounds exhibiting stimulatory effects on the germination of urediniospores of curly dock rust (Uromyces rumicis), a fungal pathogen that infects curly dock (Rumex crispus) []. This finding suggests potential applications in understanding plant-pathogen interactions or developing novel control strategies.
Q6: Are there studies exploring the electrochemical behavior of 3-Cyanophenol?
A7: Electrochemical studies on Au(111) electrodes reveal that the ring substitution position in cyanophenols significantly impacts their binding and oxidation behavior []. Unlike 4-cyanophenol, which forms ordered structures, 3-Cyanophenol does not show ordered structures on the gold surface. This difference likely arises from the varied packing abilities dictated by the cyano group's position.
Q7: What are the implications of the varying electrochemical behavior of 3-Cyanophenol observed in studies?
A8: The observed differences in electrochemical behavior suggest that the position of the cyano group in 3-Cyanophenol influences its interaction with metal surfaces []. This finding has implications for understanding the molecule's potential applications in areas like corrosion inhibition or surface modification.
Q8: Have researchers explored the thermochemical properties of 3-Cyanophenol?
A9: While specific thermochemical data isn't provided in the abstracts, a dedicated study focuses on the thermochemical properties of different cyanophenol isomers, including 3-Cyanophenol []. Such studies are crucial for understanding the stability and reactivity of these compounds in various chemical processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



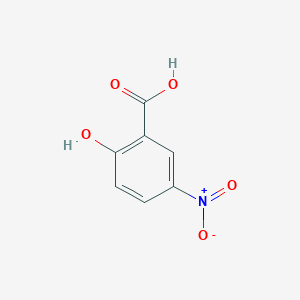
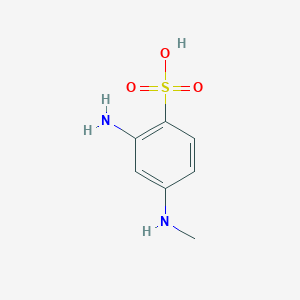




![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
